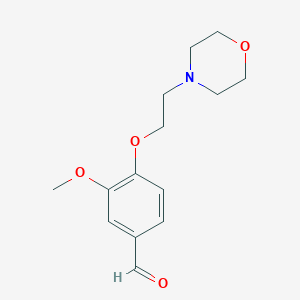

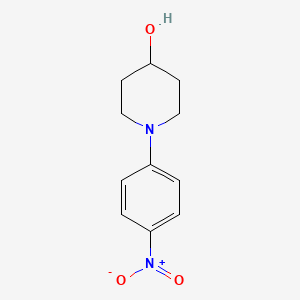

![molecular formula C15H14O4 B1299984 Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate CAS No. 76322-09-3](/img/structure/B1299984.png)

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate is a chemical compound that is related to various naphthyl-based esters. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the potential properties and reactivity of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate.

Synthesis Analysis

The synthesis of related naphthyl-based esters often involves multi-step reactions, starting from readily available naphthalene derivatives. For instance, ethyl naphth[2,3-f]isoindole-1-carboxylate was prepared from 7-tert-butoxynorbornadiene and converted through thermal or photochemical reactions . Similarly, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative . These methods could potentially be adapted for the synthesis of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate.

Molecular Structure Analysis

The molecular structure of naphthyl-based esters is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, which provided insights into the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Naphthyl-based esters can participate in various chemical reactions. Photocyclization reactions of ethyl 2-(naphthyloxy)acetates have been studied, leading to the formation of different cyclic structures . Additionally, the Rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-3-oxopent-4-enoates can result in the formation of naphthoates or unsaturated esters . These reactions highlight the potential reactivity of Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyl-based esters can be inferred from related compounds. For instance, the stability of these compounds under various conditions, such as the gradual dimerization of ethyl naphth[2,3-f]isoindole-1-carboxylate under aerobic conditions, is an important aspect of their chemical behavior . The crystal and molecular structure studies provide additional information on the stability and intermolecular interactions that can influence the properties of these molecules .

科学的研究の応用

Synthesis and Structural Analysis

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate and its derivatives have been a focus of research due to their potential in various applications. One study reported the synthesis and crystal structure of a related compound, Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, highlighting its antitumor activity against certain cancer cell lines (Liu et al., 2018). Similarly, crystal and molecular structure studies were conducted on closely related compounds, indicating the potential of these molecules in biological applications due to their distinct structural properties (Kaur et al., 2012).

Chemical Reactivity and Applications

The title compound and its analogs have been used in various chemical synthesis processes. For example, the oxidation of 1-acyl-2-naphthol oximes leads to a mixture of complex compounds, indicating versatile reactivity patterns that could be beneficial in synthetic chemistry (Supsana et al., 2001). Additionally, the synthesis of novel nitrogen-containing naphtho(2,1-b)furan derivatives and their biological activity showcases the potential pharmaceutical applications of these compounds (Nagaraja et al., 2007).

Biological Applications

The enzyme systems from various plants like carrot, celeriac, and horseradish have shown enantioselective hydrolysis and reduction of related compounds, indicating potential applications in biochemistry and pharmaceuticals (Mączka & Mironowicz, 2002). Moreover, compounds like 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid derived from related molecules, due to their unique structure and intermolecular interactions, may offer interesting pharmacological properties (Choi et al., 2008).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The safety data sheet advises avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

ethyl 2-(1-formylnaphthalen-2-yl)oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-15(17)10-19-14-8-7-11-5-3-4-6-12(11)13(14)9-16/h3-9H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSNBKWESSADJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353318 |

Source

|

| Record name | Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate | |

CAS RN |

76322-09-3 |

Source

|

| Record name | Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76322-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [(1-formylnaphthalen-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

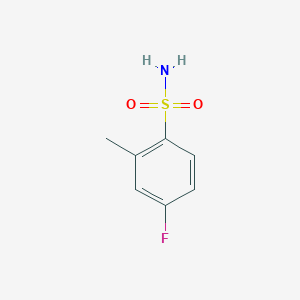

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

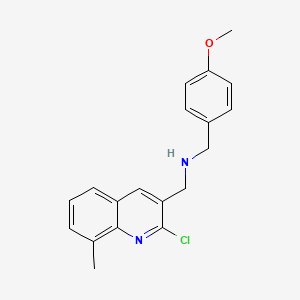

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

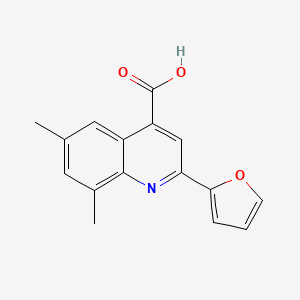

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)